molecular formula C11H11ClFNO2 B13235276 Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13235276
M. Wt: 243.66 g/mol
InChI Key: LLZCBJVNBZLIBE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of Substituents: The chlorine and fluorine substituents are introduced through halogenation reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while fluorination can be done using reagents like N-fluorobenzenesulfonimide.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine substituents can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a methoxy group instead of chlorine and fluorine, which can alter its chemical and biological properties.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: The presence of an amino group and isobutoxy substituent can significantly change its reactivity and biological activity.

The unique combination of chlorine and fluorine substituents in this compound distinguishes it from other indole derivatives, potentially offering unique chemical and biological properties.

Biological Activity

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089703-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H11_{11}ClFNO2_2 and a molecular weight of approximately 243.66 g/mol. The compound features an indole core structure, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibits potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50_{50} (µM)Reference
MCF-70.75
A5490.49

Dopamine Receptor Modulation

In the context of neuropharmacology, derivatives of indole compounds have shown activity as dopamine receptor modulators. This compound has been investigated for its selectivity towards dopamine receptors, particularly D3 receptors. Preliminary findings suggest that it may act as an agonist, promoting β-arrestin translocation and G protein activation, which are critical pathways in dopamine signaling .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
  • Signal Transduction Modulation : The modulation of signaling pathways related to growth factor receptors and apoptosis is also a proposed mechanism.

In Vivo Studies

In vivo studies have further supported the antitumor potential of this compound. In mouse models bearing tumors derived from human cancer cell lines, treatment with the compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment.

Toxicology Profile

The safety profile of this compound has been assessed through acute toxicity tests in rodents. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11ClFNO2/c1-2-16-11(15)10-5-7-8(12)3-6(13)4-9(7)14-10/h3-4,10,14H,2,5H2,1H3

InChI Key

LLZCBJVNBZLIBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2Cl)F

Origin of Product

United States

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